4-Bromo-6-tert-butylpyrimidine
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Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-tert-butylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4-position with a bromine atom and at the 6-position with a tert-butyl group .Scientific Research Applications
Application 1: Sterically Hindered Glycosylation Reactions
- Scientific Field: Organic Chemistry .
- Summary of the Application: Sterically hindered pyridine derivatives like 2,4,6-Tri-tert-butylpyridine (TTBPy) and 2,6-di-tert-butylpyridine (DTBP) have been used as efficient catalysts for highly stereoselective glycosylations of various glycals .
- Methods of Application: The mechanism of action involves an interesting single hydrogen bond mediated protonation of glycals and not via the generally conceived Brønsted acid pathway . The counteranions also play a role in the outcome of the reaction .
- Results or Outcomes: The use of these hindered pyridine derivatives has led to highly stereoselective glycosylation reactions .
Application 2: Synthesis of Triarylpyrimidine
- Scientific Field: Organic Chemistry .
- Summary of the Application: The synthesis of 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
- Methods of Application: The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results or Outcomes: The synthesis led to the creation of a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .
properties
IUPAC Name |
4-bromo-6-tert-butylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBSZKDEPRJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355786 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-tert-butylpyrimidine | |
CAS RN |
19136-36-8 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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